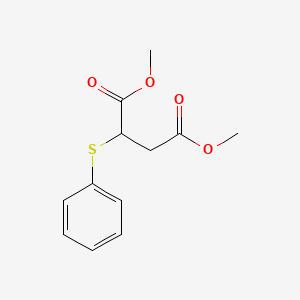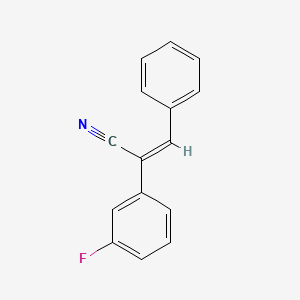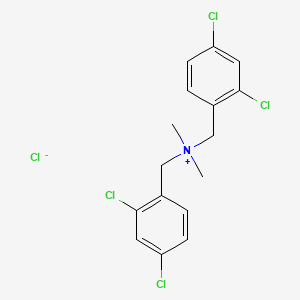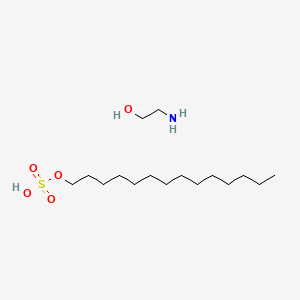
Succinic acid, (phenylthio)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinic acid, (phenylthio)-, dimethyl ester is an organic compound that belongs to the class of esters It is derived from succinic acid, which is a dicarboxylic acid, and contains a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, (phenylthio)-, dimethyl ester typically involves the esterification of succinic acid with methanol in the presence of a catalyst such as sulfuric acid. The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiophenol reacts with a suitable intermediate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the phenylthio group and prevent side reactions. The use of advanced catalysts and purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the phenylthio group is converted to a sulfoxide or sulfone.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Succinic acid, (phenylthio)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of succinic acid, (phenylthio)-, dimethyl ester involves its interaction with various molecular targets. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity. The ester groups can undergo hydrolysis, releasing succinic acid and methanol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Dimethyl succinate: A simpler ester of succinic acid without the phenylthio group.
Dimethyl fumarate: An ester of fumaric acid, structurally similar but with different reactivity.
Dimethyl maleate: Another ester of a dicarboxylic acid, differing in the position of the double bond.
Uniqueness: Succinic acid, (phenylthio)-, dimethyl ester is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other esters of succinic acid. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
785-44-4 |
|---|---|
Formule moléculaire |
C12H14O4S |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
dimethyl 2-phenylsulfanylbutanedioate |
InChI |
InChI=1S/C12H14O4S/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
DUXDHXOTAWOLFK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(=O)OC)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















